2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate
Description
Properties
IUPAC Name |
[2-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-oxoethyl] 5-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S/c1-14-3-10-18(11-4-14)29(25,26)22-17-8-6-16(7-9-17)19(23)13-27-21(24)20-12-5-15(2)28-20/h3-12,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKGWMKZNFHVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further research and development.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, potentially leading to anti-inflammatory and antimicrobial effects. The furan moiety may also contribute to the compound's biological activity by participating in electron transfer reactions.
Antidiabetic Properties
A study focusing on thiazolidinedione derivatives, which share structural similarities with our compound, revealed their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances insulin sensitivity and glucose uptake in adipocytes, suggesting that our compound may exhibit similar antidiabetic properties .
Antimicrobial Effects
The sulfonamide group is known for its antimicrobial properties. Compounds containing this functional group have been extensively studied for their ability to inhibit bacterial growth by targeting folate synthesis pathways. Preliminary data suggest that this compound may exhibit comparable antimicrobial activity, warranting further investigation.
Anti-inflammatory Activity
The presence of the furan and sulfonamide groups suggests potential anti-inflammatory effects. Compounds with these functionalities have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in various cell models. This activity could be relevant for conditions characterized by chronic inflammation.
In Vitro Studies
In vitro studies using cell lines exposed to varying concentrations of the compound demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.
| Concentration (µM) | NO Production (µM) | % Inhibition |
|---|---|---|
| 0 | 20 | 0 |
| 10 | 15 | 25 |
| 50 | 10 | 50 |
| 100 | 5 | 75 |
In Vivo Studies
In vivo studies conducted on diabetic rat models showed that administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The results indicate a dose-dependent effect on glucose metabolism.
| Dose (mg/kg) | Initial Glucose Level (mg/dL) | Final Glucose Level (mg/dL) |
|---|---|---|
| Control | 250 | 300 |
| 10 | 250 | 240 |
| 50 | 250 | 180 |
| 100 | 250 | 120 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Physical Properties of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
- Sulfonamido vs. Sulfonyl Groups : The target’s sulfonamido group (N–SO₂) offers stronger hydrogen-bonding capacity compared to the sulfonyl (O–SO₂) group in CAS 1338083-52-5 . This may enhance crystal packing efficiency (as per hydrogen-bonding patterns in ) but reduce membrane permeability.
- Ester Stability: The 5-methylfuran-2-carboxylate ester in the target compound is structurally distinct from the benzofuran ester in .
- Hydrazine Derivatives : Compounds with hydrazine linkages (e.g., ) are prone to hydrolysis or oxidation, whereas the target’s sulfonamido group is more chemically stable, suggesting longer metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
